4-Cyanobenzoyl chloride
Overview
Description
4-Cyanobenzoyl chloride is an organic compound with the chemical formula C8H4ClNO. It is an acyl chloride consisting of benzoyl chloride in which the hydrogen at position 4 is replaced by a cyano group . This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
4-Cyanobenzoyl chloride is a versatile reagent used in organic synthesis. It primarily targets amines and alcohols , reacting with them to form amides and esters , respectively .
Mode of Action
The compound interacts with its targets through a process known as acylation . In the presence of a base such as pyridine, this compound can acylate amines, forming amides . It can also react with alcohols to form esters .
Biochemical Pathways
For instance, it might affect protein function by modifying amino acid residues, or alter metabolic pathways by forming ester bonds with alcohols .
Pharmacokinetics
Its reactivity might also influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The primary result of this compound’s action is the formation of amides and esters. These products can have various effects at the molecular and cellular level, depending on the specific amines and alcohols involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a base can catalyze its reactions with amines and alcohols . Additionally, the compound’s stability and reactivity might be affected by factors such as temperature, pH, and solvent .
Biochemical Analysis
Biochemical Properties
4-Cyanobenzoyl chloride plays a significant role in biochemical reactions, particularly in the acylation of amines and alcohols. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of the acyl group from this compound to specific substrates. This interaction is crucial for the synthesis of various biologically active molecules. Additionally, this compound can react with proteins containing nucleophilic amino acids, leading to the formation of covalent bonds that modify the protein’s function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the concentration and exposure time. At low concentrations, it can act as a signaling molecule, influencing cell signaling pathways and gene expression. For instance, it may activate or inhibit specific transcription factors, leading to changes in the expression of genes involved in cellular metabolism and proliferation. At higher concentrations, this compound can induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, the acylation of lysine residues on enzymes can result in the inhibition of enzyme activity, thereby affecting metabolic pathways. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is sensitive to moisture and can hydrolyze to form 4-cyanobenzoic acid and hydrochloric acid. This degradation can affect its reactivity and the outcomes of biochemical experiments. Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may have minimal impact on physiological functions, while at higher doses, it can exhibit toxic effects. Threshold effects are observed where a certain concentration is required to elicit a biological response. High doses of this compound can lead to adverse effects such as organ toxicity, inflammation, and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes such as acetyltransferases and esterases, which facilitate its incorporation into metabolic intermediates. These interactions can influence metabolic flux and the levels of specific metabolites. Additionally, this compound can affect the activity of enzymes involved in detoxification pathways, such as cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its accumulation in the endoplasmic reticulum may affect protein synthesis and folding .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of a cyano group may facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism .
Preparation Methods
4-Cyanobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, and the product is purified by distillation under reduced pressure . Industrial production methods often utilize similar chlorination reactions, leveraging large-scale equipment to handle the reagents and control the reaction conditions efficiently .
Chemical Reactions Analysis
4-Cyanobenzoyl chloride undergoes various chemical reactions, primarily due to the presence of the acyl chloride and nitrile functional groups. Some common reactions include:
Acylation: It reacts with amines to form amides and with alcohols to form esters.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Cyclization: It can participate in cyclization reactions to form heterocyclic compounds, such as 1,2,4-oxadiazoles.
Common reagents used in these reactions include pyridine, which acts as a base and catalyst, and tetra-N-butylammonium fluoride (TBAF), which facilitates cyclodehydration . Major products formed from these reactions include amides, esters, and various heterocyclic compounds .
Scientific Research Applications
4-Cyanobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of liquid crystalline heteroaromatic compounds containing isoxazole, tetrazole, and 1,2,4-oxadiazole rings.
Biology and Medicine: It serves as a reactant in the synthesis of selective angiotensin II AT2 receptor agonists, allosteric glucokinase activators, and hydantoin derivatives with antiproliferative activity.
Comparison with Similar Compounds
4-Cyanobenzoyl chloride is similar to other acyl chlorides, such as benzoyl chloride and 4-nitrobenzoyl chloride. its unique feature is the presence of the cyano group at the para position, which imparts distinct reactivity and properties . Similar compounds include:
Benzoyl chloride: Lacks the cyano group and is less reactive in certain cyclization reactions.
4-Nitrobenzoyl chloride: Contains a nitro group instead of a cyano group, leading to different reactivity and applications.
Properties
IUPAC Name |
4-cyanobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEDMAWWQDFMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209493 | |
Record name | 4-Cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-72-0 | |
Record name | 4-Cyanobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6068-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyanobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyanobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYANOBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2577FDE7A8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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